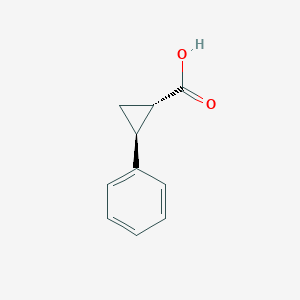
3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is a complex organic molecule that has been studied in the field of medicinal chemistry . It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. One approach involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidine core with various functional groups attached. These include a bromofuran group, a pyridine group, and a nitrile group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of its functional groups. For instance, the oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . In the last two decades, several protocols reported the synthesis of carbonyl compounds from amines using metal reagents/catalysts .Orientations Futures
The compound “3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” and its derivatives show promise in the field of medicinal chemistry due to their potential biological activities . Future research could focus on further exploring these activities and optimizing the synthesis process for these compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the reaction of 5-bromofuran-2-carbaldehyde with pyridine-3-carboxylic acid followed by a dehydration reaction to form the final product.", "Starting Materials": [ "5-bromofuran-2-carbaldehyde", "pyridine-3-carboxylic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromofuran-2-carbaldehyde (1.0 equiv) and pyridine-3-carboxylic acid (1.2 equiv) in dichloromethane.", "Step 2: Add sodium hydroxide (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add acetic anhydride (1.5 equiv) and triethylamine (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Remove the solvent under reduced pressure and purify the crude product by column chromatography using ethanol as the eluent.", "Step 5: Dehydrate the purified product by heating at 120°C for 2 hours to obtain 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile." ] } | |
Numéro CAS |
1526593-69-0 |
Formule moléculaire |
C12H7BrN2O2 |
Poids moléculaire |
291.1 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



